Aurora Kinase Inhibitor III

Overview

Description

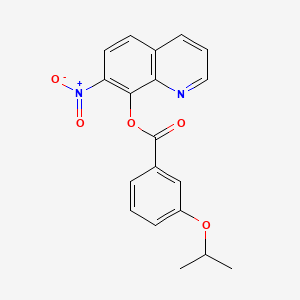

Aurora Kinase Inhibitor III, also known under CAS 879127-16-9, is a small molecule/inhibitor that controls the biological activity of Aurora Kinase . It is primarily used for Phosphorylation & Dephosphorylation applications . The Aurora kinases are a family of highly conserved serine/threonine kinases that are important for mitosis .

Physical And Chemical Properties Analysis

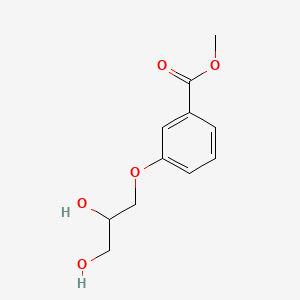

This compound has an empirical formula of C21H18F3N5O and a molecular weight of 413.40 . It is a solid substance that is soluble in ethanol and DMSO .

Scientific Research Applications

1. Antitumoral Therapy

Aurora kinase A inhibitors, including Aurora Kinase Inhibitor III, are significant in antitumoral therapy. These inhibitors are crucial in processes such as mitotic entry, DNA damage checkpoint recovery, centrosome, and spindle maturation. Aurora A is often overexpressed in human cancers, and its inhibition impairs cell proliferation. The potential of Aurora A inhibitors in treating cancer relies on various factors, mainly the molecular status of tumor cells, and their effect could improve when used in combination with other drugs (Malumbres & Pérez de Castro, 2014).

2. In Vivo Tumor Growth Suppression

VX-680, a potent and selective inhibitor of Aurora kinases, exhibits significant tumor growth inhibition in various in vivo xenograft models. This compound induces apoptosis in a diverse range of human tumor types and leads to regression of leukemia, colon, and pancreatic tumors at well-tolerated doses (Harrington et al., 2004).

3. Target Validation for Small Molecule Kinase Inhibitors

Aurora A mutants provide a valuable tool for cellular target validation of small molecule kinase inhibitors like MLN8054 and MLN8237. These inhibitors have demonstrated therapeutic potential in preclinical studies and are essential in dissecting signaling pathways orchestrated by Aurora kinases (Sloane et al., 2010).

4. Novel Aurora Kinase Inhibitors

PHA-680632, a novel Aurora kinase inhibitor, exhibits significant activity against a range of cancer cell lines and inhibits tumor growth in animal models. This inhibitor's mechanism aligns with Aurora kinases' inhibition, and histone H3 phosphorylation appears to be a viable biomarker for its activity (Soncini et al., 2006).

5. Pharmacodynamic Assays for Aurora A Inhibitors

Alisertib (MLN8237), a selective Aurora A inhibitor, was characterized using novel in vivo pharmacodynamic assays. These assays provide a quantitative measure of Aurora A inhibition and could be valuable in the clinical evaluation of small-molecule inhibitors (Manfredi et al., 2011).

6. Aurora A as a Cancer Biomarker

The role of Aurora-A as an oncogene and its potential as a target or biomarker for cancer therapy is explored. Despite the availability of many inhibitors, none have succeeded in phase III clinical trials, raising questions about Aurora-A's efficacy as a target (Prigent, 2018).

7. Inhibitors in Hematological Malignancies and Solid Tumors

Aurora kinase inhibitors like MLN8054 and alisertib are being evaluated in multiple Phase II and III clinical trials for treating hematological malignancies and solid tumors. Their discovery as selective, orally bioavailable inhibitors of Aurora A has shown significant promise in clinical trials (Sells et al., 2015).

Mechanism of Action

Target of Action

Aurora Kinase Inhibitor III primarily targets the Aurora kinases, a family of serine/threonine kinases essential for the onset and progression of mitosis . The Aurora kinase family consists of three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC) . These kinases play a key role in the control of the mitosis .

AURKA promotes the G2/M transition by promoting centrosome maturation and mitotic spindle assembly . AURKB and AURKC are chromosome-passenger complex proteins, crucial for chromosome binding to kinetochores and segregation of chromosomes . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. AURKA function is regulated by degradation, phosphorylation, and dephosphorylation, with its kinase activity dependent upon phosphorylation of threonine 288 (Thr288) in the activation loop . Selective inhibition of AURKA results in inhibition of autophosphorylation of Aurora-A at Thr288, monopolar spindles, and G2-M arrest .

Biochemical Pathways

The Aurora kinases are involved in crucial checkpoint regulation pathways such as spindle assembly checkpoint, alignment of metaphase chromosomes, and chromosomal biorientation . They are also involved in the regulation of mitosis . AURKA promotes tumorigenesis by participating in the cancer cell proliferation, epithelial-mesenchymal transition (EMT), metastasis, apoptosis, and self-renewal of cancer stem cells .

Pharmacokinetics

It is known that the compound is orally bioavailable

Result of Action

The inhibition of Aurora kinases by this compound can lead to a variety of molecular and cellular effects. These include the inhibition of cell division processes, disruption of mitotic spindle assembly, and prevention of chromosome segregation . This can result in the arrest of the cell cycle, leading to cell death .

Safety and Hazards

properties

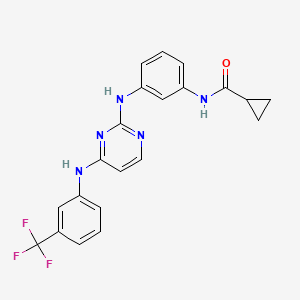

IUPAC Name |

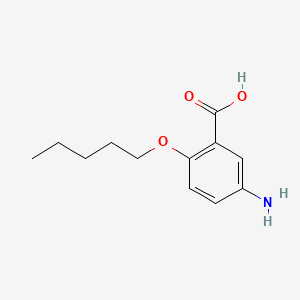

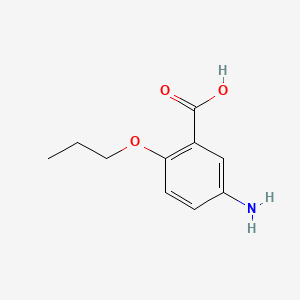

N-[3-[[4-[3-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(11-14)26-18-9-10-25-20(29-18)28-17-6-2-5-16(12-17)27-19(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,27,30)(H2,25,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTDWGQDFJPTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429557 | |

| Record name | Aurora Kinase Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879127-16-9 | |

| Record name | C-1368 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879127169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurora Kinase Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C-1368 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9Q3ZU9CRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Carbamoyl(phenyl)amino]benzoic acid](/img/structure/B1666663.png)